4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazinone core substituted with chlorophenyl and piperazinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the piperazinyl group: The piperazinyl group can be attached through a nucleophilic substitution reaction involving a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Unique due to its specific substitution pattern and potential biological activities.
Other pyrimido[1,2-a][1,3,5]triazinones: Similar core structure but different substituents, leading to varied properties and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22Cl2N6O |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22Cl2N6O/c1-15-13-20(32)31-21(16-5-7-17(24)8-6-16)27-22(28-23(31)26-15)30-11-9-29(10-12-30)19-4-2-3-18(25)14-19/h2-8,13-14,21H,9-12H2,1H3,(H,26,27,28) |
InChI Key |
IQTZZNLVHVNHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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